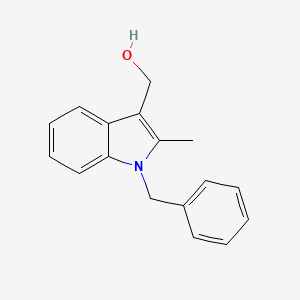
(3,4-Dihydroxyphenyl)trimethylammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dihydroxyphenyl)trimethylammonium bromide is a quaternary ammonium compound with the molecular formula C9H14BrNO2. It is known for its unique chemical properties and is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydroxyphenyl)trimethylammonium bromide typically involves the reaction of 3,4-dihydroxybenzaldehyde with trimethylamine in the presence of a brominating agent. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dihydroxyphenyl)trimethylammonium bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to its corresponding hydroquinone.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium iodide. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and substituted phenyl derivatives .
Scientific Research Applications
(3,4-Dihydroxyphenyl)trimethylammonium bromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of surfactants and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of (3,4-Dihydroxyphenyl)trimethylammonium bromide involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3,4-Dihydroxyphenyl)trimethylammonium bromide include:
- Dodecyltrimethylammonium bromide (DTAB)
- Tetradecyltrimethylammonium bromide (TTAB)
- Hexadecyltrimethylammonium bromide (CTAB)
Uniqueness
What sets this compound apart from these similar compounds is its unique dihydroxyphenyl group, which imparts distinct chemical properties and biological activities. This makes it particularly valuable in research applications where specific interactions with biological molecules are required .
Properties
CAS No. |
66941-35-3 |
|---|---|
Molecular Formula |
C9H14BrNO2 |
Molecular Weight |
248.12 g/mol |
IUPAC Name |
(3,4-dihydroxyphenyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C9H13NO2.BrH/c1-10(2,3)7-4-5-8(11)9(12)6-7;/h4-6H,1-3H3,(H-,11,12);1H |
InChI Key |
RBWFGZFIVSWEDG-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)C1=CC(=C(C=C1)O)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(dimethylamino)methyl]-2-(3-methylbutyl)-3-Pyridinol](/img/structure/B13778620.png)
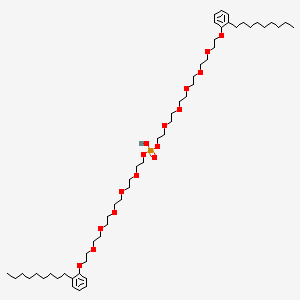
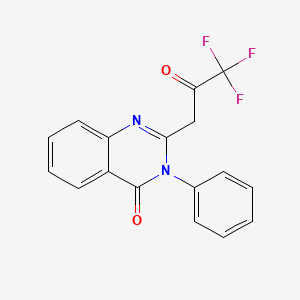
![Benzenamine, 4,4'-[[4-(diethylamino)phenyl]methylene]bis[N,N-diethyl-3-methyl-](/img/structure/B13778650.png)
![N-[(2S)-pyrrolidin-2-ylmethyl]isoquinoline-5-sulfonamide](/img/structure/B13778657.png)
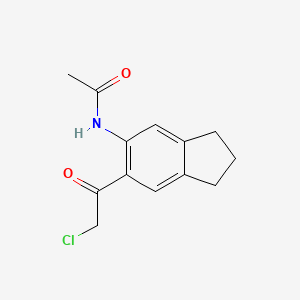
![5-(hydroxymethyl)-8-(1H-pyrrol-2-yl)-[1,2,4]triazolo[4,3-a]quinolin-10-ium-1-one](/img/structure/B13778661.png)
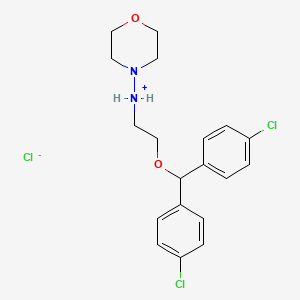
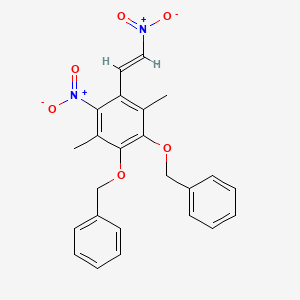
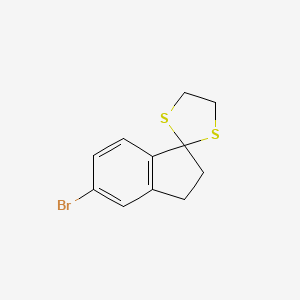
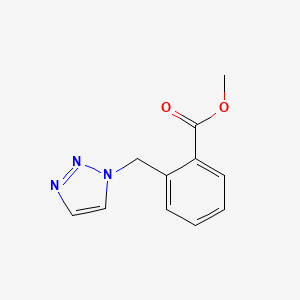
![1,1'-(Phenylphosphorothioyl)bis[4-(3-chlorophenyl)piperazine]](/img/structure/B13778685.png)
